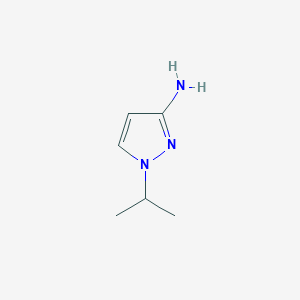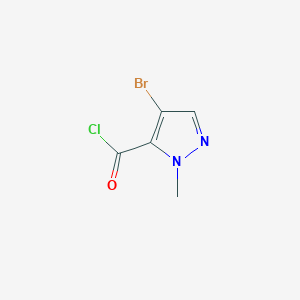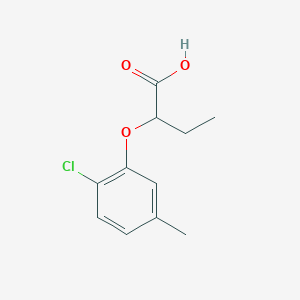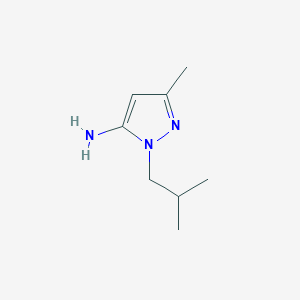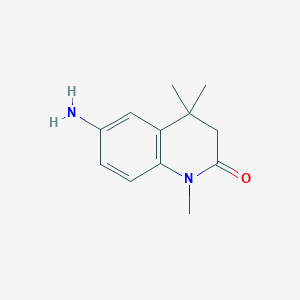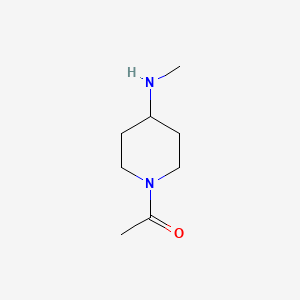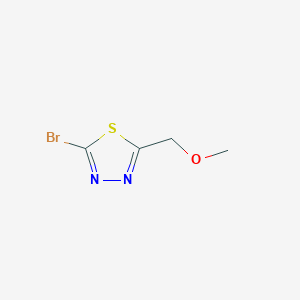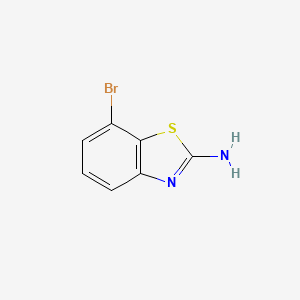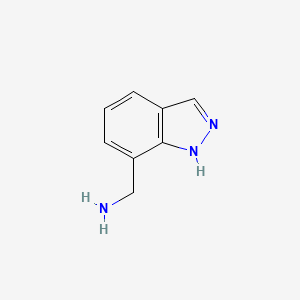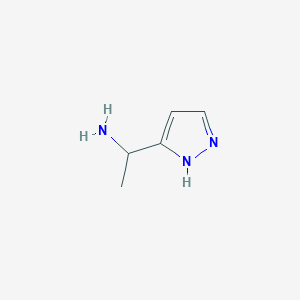
1-(1H-Pyrazol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(1H-Pyrazol-3-yl)ethanamine is a derivative of pyrazole, a heterocyclic aromatic organic compound with the molecular formula C3H4N2H2. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of ligands that can coordinate with metal centers. For instance, a bis(pyrazolyl)ethanamine ligand has been successfully synthesized and coordinated with a copper(I) center, forming a complex with significant supramolecular interactions . This demonstrates the potential of pyrazole derivatives like 1-(1H-Pyrazol-3-yl)ethanamine to form complexes with metals, which can be useful in the development of new materials and catalysts.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various computational methods, such as Gaussian09 software package, to optimize the geometry and predict vibrational frequencies . These studies often include HOMO-LUMO analysis to understand the charge transfer within the molecule, which is crucial for determining the reactivity and potential applications of the compound . The molecular electrostatic potential (MEP) analysis also provides insights into the reactive sites of the molecule, which can be targeted for further chemical modifications .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including coordination with metal centers, as previously mentioned. They can also participate in hydrogen bonding and other noncovalent interactions, which are essential for the formation of supramolecular structures . The reactivity of the carbonyl group in some pyrazole derivatives makes them suitable for molecular docking studies, suggesting potential inhibitory activity against various enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and crystalline structure . The crystal packing and intermolecular interactions can be analyzed using techniques like Hirshfeld surface analysis, which provides a visual representation of these interactions . Additionally, the nonlinear optical properties of these compounds can be evaluated by calculating their hyperpolarizabilities, which may indicate their suitability for applications in nonlinear optics .
Aplicaciones Científicas De Investigación
Neurodegenerative Disorders
Pyrazoline derivatives have been extensively studied for their potential in treating neurodegenerative diseases. Research has shown that these compounds exhibit neuroprotective properties, making them candidates for managing diseases such as Alzheimer's and Parkinson's. Their mechanism involves inhibiting enzymes like monoamine oxidase (MAO) and acetylcholine esterase (AChE), which are implicated in the pathogenesis of these disorders. Studies suggest that the selectivity and therapeutic effects of pyrazoline derivatives can be attributed to specific substitutions on their nucleus, influencing their interaction with biological targets (Mathew et al., 2013); (Ahsan et al., 2022).
Antimicrobial and Anticancer Properties
Pyrazole derivatives have been identified as potent antimicrobial and anticancer agents. The versatility of the pyrazole ring allows for the synthesis of compounds with varied biological activities. Structural modifications to the pyrazole scaffold have led to the development of molecules with significant efficacy against various bacterial, fungal, and cancer cell lines. This research emphasizes the importance of pyrazoles in the design of new therapeutic agents with potential applications in treating infectious diseases and cancer (Karati et al., 2022).
Antimalarial Activity
The exploration of pyrazole analogs in antimalarial therapy has revealed promising candidates for combating malaria. These compounds target specific enzymes and biological pathways critical for the survival of the malaria parasite. The structural diversity of pyrazole-based compounds provides a broad spectrum of activity against different strains of the parasite, highlighting the potential of pyrazoles in developing effective antimalarial drugs (Kaddouri et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-(1H-Pyrazol-3-yl)ethanamine is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion, and its activation results in an increase in the volume of gastric acid produced .
Mode of Action
1-(1H-Pyrazol-3-yl)ethanamine acts as a histamine analogue . It binds to the Histamine H2 receptor, mimicking the effects of histamine . This agonist action leads to an increase in gastric acid production .
Pharmacokinetics
It’s known that the compound is rapidly and completely absorbed .
Result of Action
The activation of the Histamine H2 receptor by 1-(1H-Pyrazol-3-yl)ethanamine leads to an increase in gastric acid production . This can be used clinically to test gastric secretory function .
Propiedades
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606740 |
Source


|
| Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-3-yl)ethanamine | |
CAS RN |
1179072-43-5 |
Source


|
| Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

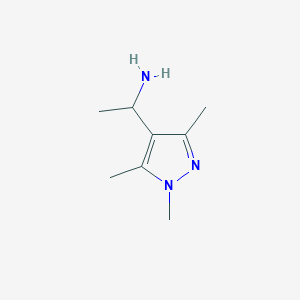
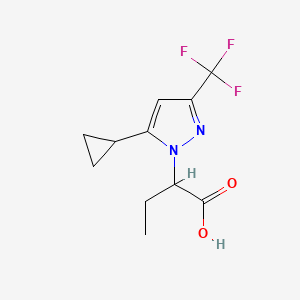
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
